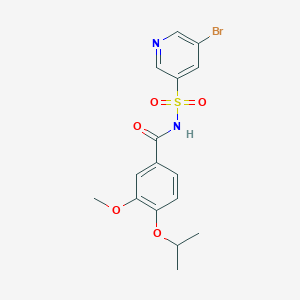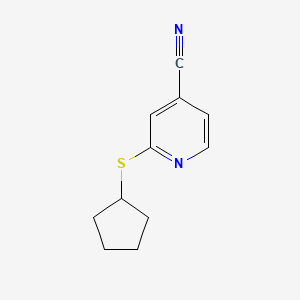
2-Cyclopentylsulfanyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentylsulfanyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole is a chemical compound with potential applications in the field of medicinal chemistry. It belongs to the class of thiadiazole derivatives and has been found to exhibit promising biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-Cyclopentylsulfanyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole is not fully understood. However, it has been suggested that it may act by inhibiting enzymes or receptors involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-Cyclopentylsulfanyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole has a range of biochemical and physiological effects. It has been found to modulate the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It has also been shown to affect the levels of cytokines and other inflammatory mediators in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Cyclopentylsulfanyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole in lab experiments is its potential as a lead compound for the development of new drugs. However, one of the limitations is the lack of information on its toxicity and safety profile.
Direcciones Futuras
There are several future directions for research on 2-Cyclopentylsulfanyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole. One of the areas of interest is the development of derivatives with improved activity and selectivity. Another area of research is the investigation of its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, studies on its toxicity and safety profile are needed to evaluate its potential as a drug candidate.
In conclusion, 2-Cyclopentylsulfanyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole is a promising compound with potential applications in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a drug candidate.
Métodos De Síntesis
The synthesis of 2-Cyclopentylsulfanyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole has been reported in the literature. One of the methods involves the reaction of 2-amino-5-cyclopentyl-1,3,4-thiadiazole with 2-chloroethylpyrrolidine hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethylacetamide at elevated temperatures.
Aplicaciones Científicas De Investigación
2-Cyclopentylsulfanyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole has been found to exhibit a range of biological activities. It has been investigated for its potential as an antitumor agent, anticonvulsant, and antidepressant. Studies have also shown that it has antimicrobial and anti-inflammatory properties.
Propiedades
IUPAC Name |
2-cyclopentylsulfanyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S2/c1-2-6-9(5-1)15-11-13-12-10(16-11)14-7-3-4-8-14/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUFOQUASBYWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NN=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentylsulfanyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-[(5-Methylpyrazin-2-yl)methyl]piperidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B7572712.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7572714.png)
![2-[4-Fluoro-2-(trifluoromethylsulfonyl)anilino]acetamide](/img/structure/B7572740.png)

![1-[2-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572755.png)
![1-(2-fluorophenyl)-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]methanesulfonamide](/img/structure/B7572756.png)
![2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B7572757.png)
![2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide](/img/structure/B7572762.png)
![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(2,4-dimethylphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B7572772.png)

![3-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methylamino]-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B7572786.png)
![1-[2-(2,4-Dichloro-5-fluorophenyl)morpholin-4-yl]propan-1-one](/img/structure/B7572789.png)

![1H-imidazol-5-yl-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7572799.png)